molecular formula C20H22ClN3O4S B2974396 N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-96-3

N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2974396
CAS RN: 896276-96-3
M. Wt: 435.92
InChI Key: IWKGFNBLLAJZIW-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community for its potential use as a pharmacological tool.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic approach for oxalamides, including compounds structurally related to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, has been developed. This methodology involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, offering a high-yield and operationally simple process for synthesizing anthranilic acid derivatives and oxalamides, expanding the toolkit for creating complex organic molecules (Mamedov et al., 2016).

Molecular Interactions and Biological Applications

  • Research into cannabinoid receptor interactions has revealed compounds with similar chemical frameworks to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These studies provide insights into molecular binding and receptor modulation, contributing to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).

Anticancer and Antimicrobial Potential

  • The synthesis of heterocyclic compounds, incorporating structural motifs similar to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, has shown promising anticancer and antimicrobial activities. Such compounds are subject to bioactivity screening against various cancer cell lines and pathogenic strains, underscoring the potential of these molecules in developing new therapeutic agents (Katariya et al., 2021).

Catalytic Applications

  • Research on copper-catalyzed coupling reactions has identified ligands with similar structural features to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, demonstrating their effectiveness in promoting the coupling of terminal alkynes with aryl halides. This highlights the compound's relevance in facilitating diverse synthetic routes and contributing to the field of catalysis (Chen et al., 2023).

Electro-Optic Materials

  • The development of electro-optic materials has explored the synthesis of pyrrole-based donor-acceptor chromophores, showcasing applications in nonlinear optical/electro-optic multilayers. While not directly mentioning N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, this research underlines the broader utility of complex organic molecules in advanced material sciences (Facchetti et al., 2003).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKGFNBLLAJZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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